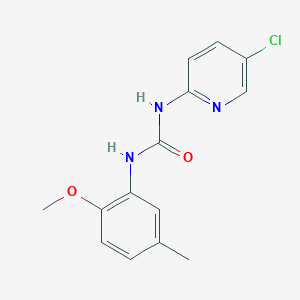
N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and receptors in the brain and the body. This compound has been found to interact with the GABA receptor, which is involved in the regulation of anxiety and seizures. This compound has also been shown to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and seizures in animal models. This compound has also been found to possess analgesic and anti-inflammatory properties. Additionally, this compound has been shown to possess antitumor and antiviral activities.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high yield. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations for lab experiments. It is relatively unstable and can degrade over time. Additionally, this compound has a low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea. One potential direction is the further investigation of its antitumor and antiviral activities. This compound has been shown to possess potent antitumor and antiviral activities, and further research in this area could lead to the development of new cancer and antiviral therapies. Another potential direction is the investigation of this compound's potential as an antidepressant and anxiolytic agent. This compound has been shown to possess anxiolytic and antidepressant properties in animal models, and further research in this area could lead to the development of new treatments for anxiety and depression. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved biological activities.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction between 5-chloro-2-pyridinyl isocyanate and 2-methoxy-5-methylphenylamine. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation. The yield of the reaction is typically high, and the purity of the product is also excellent.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential use as an antidepressant, anxiolytic, and antipsychotic agent. Additionally, this compound has been shown to possess antitumor and antiviral activities.
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-3-5-12(20-2)11(7-9)17-14(19)18-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXJQLUYNLMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5496592.png)
![1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone](/img/structure/B5496594.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-pyridin-3-ylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496611.png)
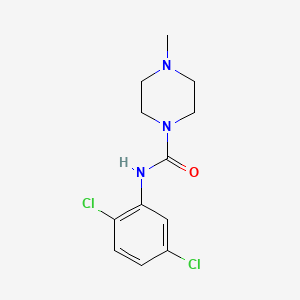

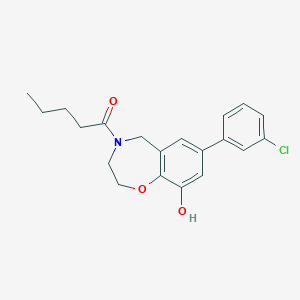
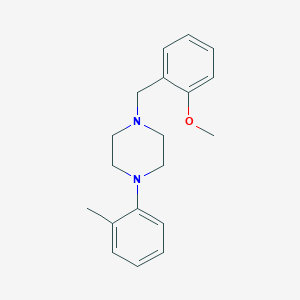
![6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)
![N-[(1R*,2S*)-2-phenylcyclopropyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5496654.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496668.png)
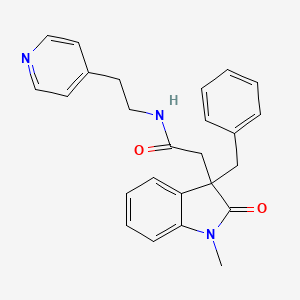
![4-benzyl-3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5496692.png)
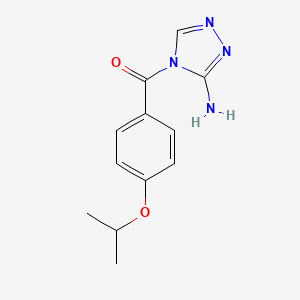
![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)